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Compound of Interest

Compound Name: 2-Propylhexanal

Cat. No.: B14687902 Get Quote

For researchers, scientists, and drug development professionals, a detailed understanding of

molecular structure is paramount. This guide provides a comprehensive spectroscopic

comparison of 2-propylhexanal and its isomers, offering insights into their structural nuances

through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS). Experimental data is presented to facilitate objective comparison,

alongside detailed methodologies for key analytical techniques.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of 2-propylhexanal and a

selection of its isomers. These aldehydes, while sharing the same molecular formula, exhibit

distinct spectral fingerprints that allow for their differentiation.

Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Aldehydic Proton
(CHO)

α-Proton (CH)
Other
Characteristic
Signals

2-Propylhexanal ~9.6 (t) ~2.2 (m)
0.8-1.6 (m, alkyl

protons)

2-Methylheptanal ~9.6 (d) ~2.3 (m)

~1.1 (d, α-methyl

protons), 0.8-1.6 (m,

alkyl protons)

2-Ethylhexanal ~9.6 (t) ~2.1 (m)
0.8-1.7 (m, alkyl

protons)

2,2-Dimethylhexanal ~9.5 (s) -

~1.1 (s, α-dimethyl

protons), 0.8-1.5 (m,

alkyl protons)

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound
Carbonyl Carbon
(C=O)

α-Carbon (CH)
Other
Characteristic
Signals

2-Propylhexanal ~205 ~55 14-40 (alkyl carbons)

2-Methylheptanal ~205 ~46

~13 (α-methyl

carbon), 14-35 (alkyl

carbons)

2-Ethylhexanal ~205 ~53 11-30 (alkyl carbons)

2,2-Dimethylhexanal ~206 ~46

~23 (α-dimethyl

carbons), 14-38 (alkyl

carbons)

Table 3: IR Spectroscopic Data (Key Absorption Bands in cm-1)
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Compound C=O Stretch Aldehydic C-H Stretch

2-Propylhexanal ~1730 ~2710, ~2810

2-Methylheptanal ~1730 ~2715, ~2815

2-Ethylhexanal ~1730 ~2710, ~2810

2,2-Dimethylhexanal ~1725 ~2705, ~2805

Table 4: Mass Spectrometry Data (Key Fragmentation Patterns, m/z)

Compound Molecular Ion (M+) Key Fragment Ions

2-Propylhexanal 142 99, 85, 71, 57, 43

2-Methylheptanal 128 85, 71, 57, 43

2-Ethylhexanal 128 99, 85, 71, 57, 43

2,2-Dimethylhexanal 128 113, 85, 71, 57, 41

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and aid in the design of future experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the aldehydes.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is sufficient for

routine analysis.

Sample Preparation:

Dissolve approximately 5-10 mg of the aldehyde sample in about 0.6 mL of a deuterated

solvent (e.g., chloroform-d, CDCl3).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the aldehydes, particularly the carbonyl

and aldehydic C-H bonds.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated

total reflectance (ATR) accessory is commonly used for liquid samples.

Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of the neat liquid aldehyde sample directly onto the ATR crystal.
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Data Acquisition:

Spectral Range: 4000-400 cm-1.

Resolution: 4 cm-1.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to sample

analysis.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the aldehydes,

aiding in structural elucidation.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source is a standard setup for volatile compounds like aldehydes.

Gas Chromatography (GC) Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-300.

Scan Speed: 2-3 scans/second.
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Signaling Pathways and Biological Relevance
Aliphatic aldehydes, including 2-propylhexanal and its isomers, are not merely chemical

curiosities. They are also products of cellular processes such as lipid peroxidation and can act

as signaling molecules, often with cytotoxic effects.[1] Their accumulation is implicated in

various pathological conditions. The cellular response to these aldehydes involves complex

signaling networks.

One of the primary defense mechanisms against aldehyde toxicity is their enzymatic

detoxification by aldehyde dehydrogenases (ALDHs).[2][3] These enzymes catalyze the

oxidation of aldehydes to their corresponding carboxylic acids, which are less reactive. The

ALDH-mediated detoxification is a crucial part of cellular homeostasis.

Furthermore, lipid peroxidation-derived aldehydes can activate inflammatory signaling

pathways, such as the NF-κB pathway, contributing to cellular damage and disease

progression.[4][5] The interaction of these aldehydes with cellular macromolecules can lead to

the formation of adducts, disrupting normal cellular function.[6][7]

Below are diagrams illustrating the general workflow for spectroscopic analysis and a simplified

representation of a key signaling pathway involved in aldehyde metabolism.
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General Experimental Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis
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General workflow for spectroscopic analysis of aldehydes.
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Simplified Aldehyde Metabolism and Signaling Pathway
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Simplified pathway of aldehyde metabolism and signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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